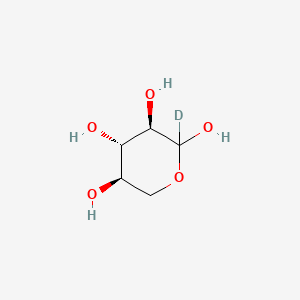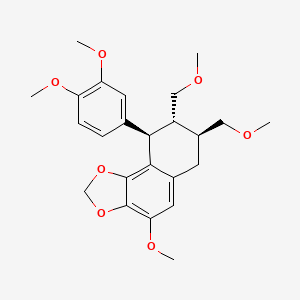
(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol is a deuterated derivative of oxane, characterized by the presence of deuterium at the second position of the oxane ring. This compound is of significant interest due to its unique isotopic labeling, which makes it valuable in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
D-[1-2H]xylose, also known as (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol, is a monosaccharide of the aldopentose type . Its primary targets are enzymes involved in its metabolism, such as xylose isomerase . This enzyme is involved in D-xylose catabolism .
Mode of Action
D-[1-2H]xylose interacts with its target enzymes to undergo various metabolic transformations. For instance, it is converted into xylulose by xylose isomerase . This conversion is a crucial step in the metabolic pathway of D-xylose .
Biochemical Pathways
D-[1-2H]xylose is involved in several biochemical pathways. The first step in these pathways is the reduction of D-xylose into xylitol, followed by the oxidation of xylitol into xylulose . These transformations are considered metabolic regulators of D-xylose fermentation for xylitol production .
Pharmacokinetics
The pharmacokinetics of D-[1-2H]xylose involve its absorption, distribution, metabolism, and excretion (ADME). D-xylose is easily absorbed by the intestines . In patients with chronic renal failure, the nonrenal clearance of d-xylose is markedly reduced, and its absorption rate is slower .
Result of Action
The metabolism of D-[1-2H]xylose results in a variety of substrates that can serve important nutritional and biological purposes . For instance, the reduction of D-xylose by catalytic hydrogenation produces xylitol, a common food additive sweetener substitute .
Action Environment
The action, efficacy, and stability of D-[1-2H]xylose can be influenced by various environmental factors. For instance, the perception of environmental D-xylose by certain bacterial complexes initiates the metabolism of D-xylose . This perception is crucial for the utilization and metabolic modification of D-xylose in bacteria .
Biochemical Analysis
Biochemical Properties
D-[1-2H]xylose interacts with various enzymes, proteins, and other biomolecules. It is involved in several biochemical pathways, including the xylose isomerase pathway, oxidoreductase pathway, and non-phosphorylative pathway . These pathways involve the conversion of D-[1-2H]xylose to other compounds, such as xylulose-5-phosphate . The enzymes involved in these pathways include xylose isomerase, xylitol dehydrogenase, and xylulose kinase .
Cellular Effects
D-[1-2H]xylose influences various types of cells and cellular processes. It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, D-[1-2H]xylose affects the sugar signaling response .
Molecular Mechanism
The molecular mechanism of D-[1-2H]xylose involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in bacteria, the first step for D-[1-2H]xylose metabolism is signal perception at the membrane . Specific binding of D-[1-2H]xylose to the cleft of XylFII induces a large conformational change that closes the cleft and brings the globular domains closer together .
Temporal Effects in Laboratory Settings
The effects of D-[1-2H]xylose change over time in laboratory settings. For instance, in Saccharomyces cerevisiae, the addition of a xylose epimerase resulted in higher biomass formation and faster D-[1-2H]xylose consumption .
Dosage Effects in Animal Models
The effects of D-[1-2H]xylose vary with different dosages in animal models. For example, in pigs, increasing purified D-[1-2H]xylose inclusion generally results in linear decreases in performance, efficiency, and diet digestibility .
Metabolic Pathways
D-[1-2H]xylose is involved in several metabolic pathways. It is converted by xylose isomerase and xylulose kinase to xylulose-5-phosphate, which is further utilized by the pentose phosphate pathway .
Subcellular Localization
Research on the green microalgae Chlamydomonas reinhardtii has shown that N-glycoproteins bearing the core beta(1,2)-xylose epitope are localized in various organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol typically involves the deuteration of oxane derivatives. One common method is the catalytic hydrogenation of oxane in the presence of deuterium gas. The reaction conditions often include the use of a palladium catalyst and a deuterium source, such as deuterium gas or deuterated solvents. The reaction is carried out under controlled temperature and pressure to ensure selective deuteration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired deuterated product.
Chemical Reactions Analysis
Types of Reactions: (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler deuterated alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used in the presence of bases or catalysts to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include deuterated oxane derivatives, deuterated alcohols, and various substituted oxane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the synthesis of deuterated materials and compounds for various industrial applications, including the production of stable isotopic standards.
Comparison with Similar Compounds
(3R,4S,5R)-Oxane-2,3,4,5-tetrol: The non-deuterated analog of (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol.
(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-triol: A similar compound with one less hydroxyl group.
(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-pentol: A similar compound with one additional hydroxyl group.
Uniqueness: The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium can significantly alter the compound’s chemical and physical properties, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
(3R,4S,5R)-2-deuteriooxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-BMXLZLHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@@H](CO1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[1-13C]Tagatose](/img/structure/B583990.png)
![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/new.no-structure.jpg)

![D-[2-13C]tagatose](/img/structure/B583995.png)


![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
